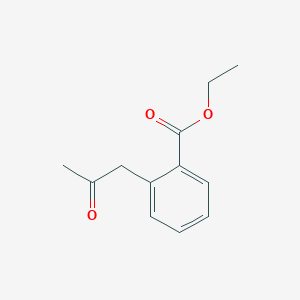

Ethyl 2-(2-oxopropyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-oxopropyl)benzoate is an organic compound with the molecular formula C12H14O3. It is a yellow oil with a molecular weight of 206.24 g/mol . This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-oxopropyl)benzoate can be synthesized through the esterification of 2-(2-oxopropyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of modified clay as a catalyst has been reported to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-oxopropyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.

Major Products:

Oxidation: 2-(2-oxopropyl)benzoic acid.

Reduction: Ethyl 2-(2-hydroxypropyl)benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-oxopropyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions.

Medicine: Research into potential pharmaceutical applications, including drug development.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-oxopropyl)benzoate involves its interaction with various molecular targets. The ester and ketone functional groups allow it to participate in a range of chemical reactions, influencing pathways such as ester hydrolysis and ketone reduction. These interactions can modulate biological processes and chemical synthesis pathways.

Comparison with Similar Compounds

Ethyl benzoate: Similar ester structure but lacks the ketone group.

Methyl 2-(2-oxopropyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

2-(2-oxopropyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness: this compound is unique due to the presence of both ester and ketone functional groups, allowing it to participate in a wider range of chemical reactions compared to its analogs .

Biological Activity

Ethyl 2-(2-oxopropyl)benzoate is an organic compound classified as an ester, notable for its unique structural features that include a benzoate group and a ketone functionality. This compound has attracted considerable interest in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory, analgesic, and antioxidant properties.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 218.24 g/mol

- Structural Representation :

The compound's structure allows it to undergo hydrolysis, leading to the release of active metabolites that may interact with various biological targets.

The biological activity of this compound primarily involves:

- Hydrolysis : The ester bond can be hydrolyzed to yield benzoic acid derivatives, which are known to influence cellular pathways.

- Enzyme Interaction : The released benzoic acid may interact with specific enzymes or receptors, modulating biological processes.

- Redox Reactions : The compound can participate in redox reactions, further influencing cellular signaling mechanisms and pathways.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are attributed to its ability to inhibit pro-inflammatory cytokines and modulate pain pathways. A study demonstrated that the compound could reduce edema in animal models, suggesting its potential use in treating inflammatory conditions.

Antioxidant Activity

This compound has been evaluated for its antioxidant capacity. It has shown promising results in scavenging free radicals, which can mitigate oxidative stress in biological systems. Table 1 summarizes the antioxidant activity measured against standard antioxidants:

Case Studies

- Inflammation Model Study : In a controlled study using a carrageenan-induced paw edema model in rats, this compound was administered at varying doses. Results indicated a dose-dependent reduction in paw swelling, with the highest dose achieving a reduction of approximately 60% compared to the control group.

- Antioxidant Efficacy Study : An investigation into the antioxidant properties of this compound involved measuring its ability to inhibit lipid peroxidation in rat liver homogenates. The compound displayed significant inhibition rates compared to controls, highlighting its potential as a protective agent against oxidative damage .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other benzoate derivatives but stands out due to its unique functional group that enhances its reactivity and biological activity. Below is a comparison table:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Ethyl Benzoate | Simple Ester | Limited biological activity |

| Methyl Benzoate | Simple Ester | Limited biological activity |

| Ethyl 2-Aminobenzoate | Amino Acid Ester | Enhanced anti-inflammatory |

| This compound | Ketone Ester | Significant anti-inflammatory & antioxidant |

Properties

IUPAC Name |

ethyl 2-(2-oxopropyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(14)11-7-5-4-6-10(11)8-9(2)13/h4-7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRRDJZGTPZYJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645685 |

Source

|

| Record name | Ethyl 2-(2-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73013-47-5 |

Source

|

| Record name | Ethyl 2-(2-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.